hydron;5-oxo-5-(1,10-phenanthrolin-5-ylamino)pentanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)
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Overview
Description
Hydron;5-oxo-5-(1,10-phenanthrolin-5-ylamino)pentanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) is a complex chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is a coordination complex involving ruthenium(2+) as the central metal ion, coordinated with ligands such as 5-oxo-5-(1,10-phenanthrolin-5-ylamino)pentanoate and quinoxalino[2,3-f][1,10]phenanthroline. The presence of these ligands imparts specific electronic and photophysical properties to the compound, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydron;5-oxo-5-(1,10-phenanthrolin-5-ylamino)pentanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) typically involves the coordination of ruthenium(2+) with the respective ligands. The process generally starts with the preparation of the ligands, followed by their reaction with a ruthenium precursor under controlled conditions. For instance, 1,10-phenanthrolin-5-amine can be synthesized and then reacted with a ruthenium(2+) salt in the presence of a suitable solvent and under inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Hydron;5-oxo-5-(1,10-phenanthrolin-5-ylamino)pentanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) can undergo various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it may act as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it accepts electrons.
Substitution: Ligand substitution reactions are common, where one ligand in the coordination sphere is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized forms of the ligands, while substitution reactions result in new coordination complexes with different ligands.
Scientific Research Applications
Hydron;5-oxo-5-(1,10-phenanthrolin-5-ylamino)pentanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) has several scientific research applications:
Chemistry: It is used in the study of coordination chemistry and photophysical properties of metal complexes.
Biology: The compound’s interactions with biological molecules are of interest for understanding metal-based drug mechanisms.
Industry: Used in the development of organic light-emitting devices and other electronic applications.
Mechanism of Action
The mechanism by which hydron;5-oxo-5-(1,10-phenanthrolin-5-ylamino)pentanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) exerts its effects involves its ability to interact with various molecular targets. The ruthenium center can participate in electron transfer reactions, while the ligands can interact with biological molecules through hydrogen bonding and π-π interactions. These interactions can influence cellular processes and pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthrolin-5-amine: A ligand used in the synthesis of similar coordination complexes.
Bis-[1,10]phenanthrolin-5-yl-pyromellitic diimide: Another coordination complex with applications in organic light-emitting devices.
Uniqueness
Hydron;5-oxo-5-(1,10-phenanthrolin-5-ylamino)pentanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) is unique due to its specific combination of ligands and the central ruthenium ion, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications requiring precise control over these properties.
Properties
Molecular Formula |
C52H39N10O6Ru+ |
---|---|
Molecular Weight |
1001.0 g/mol |
IUPAC Name |
hydron;5-oxo-5-(1,10-phenanthrolin-5-ylamino)pentanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) |
InChI |
InChI=1S/C18H10N4.2C17H15N3O3.Ru/c1-2-8-14-13(7-1)21-17-11-5-3-9-19-15(11)16-12(18(17)22-14)6-4-10-20-16;2*21-14(6-1-7-15(22)23)20-13-10-11-4-2-8-18-16(11)17-12(13)5-3-9-19-17;/h1-10H;2*2-5,8-10H,1,6-7H2,(H,20,21)(H,22,23);/q;;;+2/p-1 |
InChI Key |
KGUWJUVCGFTKMM-UHFFFAOYSA-M |
Canonical SMILES |
[H+].C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CC=N5)N=CC=C4.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CCCC(=O)[O-].C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CCCC(=O)[O-].[Ru+2] |
Origin of Product |
United States |
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